molecular formula C19H20N2O2 B11267759 N-(4-ethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide

N-(4-ethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B11267759
M. Wt: 308.4 g/mol
InChI Key: RTCIDPUDFMGFTN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to the nitrogen atom of the indole ring, along with two methyl groups at the 2 and 3 positions of the indole ring and a carboxamide group at the 5 position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with 2,3-dimethylindole-5-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions with nucleophiles such as halides or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide in an organic solvent like acetone.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives with reduced carboxamide groups.

    Substitution: Substituted indole derivatives with various functional groups replacing the ethoxyphenyl group.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.

    Paracetamol (Acetaminophen): A widely used analgesic and antipyretic drug.

    Indomethacin: An indole derivative with anti-inflammatory properties.

Uniqueness

N-(4-ethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities compared to other similar compounds. Its combination of an ethoxyphenyl group, two methyl groups, and a carboxamide group provides a unique structural framework for exploring various chemical and biological properties.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C19H20N2O2/c1-4-23-16-8-6-15(7-9-16)21-19(22)14-5-10-18-17(11-14)12(2)13(3)20-18/h5-11,20H,4H2,1-3H3,(H,21,22)

InChI Key

RTCIDPUDFMGFTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(=C3C)C

Origin of Product

United States

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